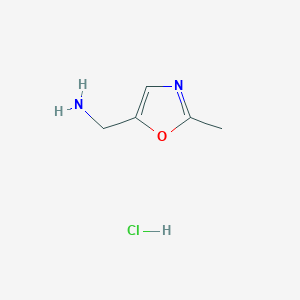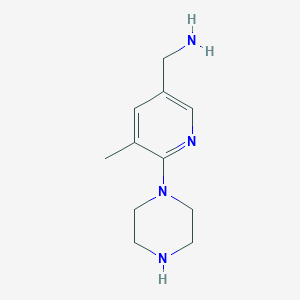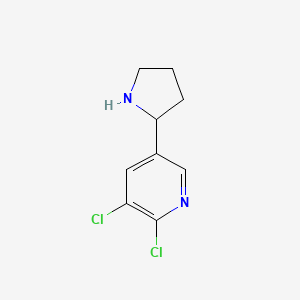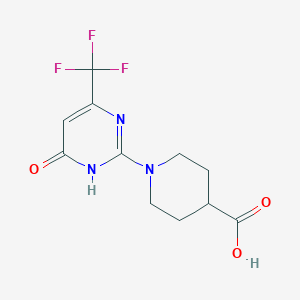
1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid is a chemical compound with a complex structure that includes a trifluoromethyl group, a dihydropyrimidinyl ring, and a piperidine carboxylic acid moiety
准备方法
合成路线和反应条件
1-(6-氧代-4-(三氟甲基)-1,6-二氢嘧啶-2-基)哌啶-4-羧酸的合成通常涉及多个步骤,包括二氢嘧啶环的形成和三氟甲基的引入。常见的合成路线可能包括:
环化反应: 通过涉及适当前体的环化反应形成二氢嘧啶环。
三氟甲基的引入: 在特定条件下使用三氟甲基碘或三氟甲基磺酸酯等试剂引入三氟甲基。
哌啶羧酸的形成: 利用哌啶衍生物和羧化反应形成哌啶羧酸部分。
工业生产方法
该化合物的工业生产方法可能涉及优化反应条件以实现高产率和纯度。这可能包括:
催化: 使用催化剂来提高反应速率和选择性。
提纯技术: 采用结晶、蒸馏和色谱等技术来提纯最终产物。
化学反应分析
反应类型
1-(6-氧代-4-(三氟甲基)-1,6-二氢嘧啶-2-基)哌啶-4-羧酸可以进行各种化学反应,包括:
氧化: 使用氧化剂将官能团转化为更高氧化态。
还原: 使用还原剂将官能团还原为较低氧化态。
取代: 使用亲核试剂或亲电试剂用其他取代基取代官能团。
常用试剂和条件
氧化剂: 高锰酸钾、过氧化氢。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 卤化物、磺酸酯和其他亲电试剂或亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会产生羧酸或酮,而还原可能会产生醇或胺。
科学研究应用
1-(6-氧代-4-(三氟甲基)-1,6-二氢嘧啶-2-基)哌啶-4-羧酸具有多种科学研究应用,包括:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,如酶抑制或受体结合。
医学: 探索其潜在的治疗效果,包括抗炎或抗癌特性。
工业: 用于开发新材料或作为化学反应中的催化剂。
作用机制
1-(6-氧代-4-(三氟甲基)-1,6-二氢嘧啶-2-基)哌啶-4-羧酸的作用机制涉及它与特定分子靶标和途径的相互作用。这可能包括:
酶抑制: 结合并抑制特定酶的活性。
受体调节: 与细胞受体相互作用以调节其活性。
信号转导途径: 影响细胞过程(如增殖、分化和凋亡)中涉及的关键信号通路。
相似化合物的比较
类似化合物
1-(1-甲基-6-氧代-1,6-二氢哒嗪-4-基)哌啶-4-羧酸: 在结构上具有相似性,但在三氟甲基基团的位置上存在一个甲基基团。
6-氧代-4-(三氟甲基)哌啶-3-羧酸: 在三氟甲基基团和哌啶羧酸部分方面相似,但在官能团的位置上有所不同。
独特性
1-(6-氧代-4-(三氟甲基)-1,6-二氢嘧啶-2-基)哌啶-4-羧酸的独特之处在于其官能团和结构特征的特定组合,赋予了其独特的化学和生物学特性。
属性
分子式 |
C11H12F3N3O3 |
|---|---|
分子量 |
291.23 g/mol |
IUPAC 名称 |
1-[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H12F3N3O3/c12-11(13,14)7-5-8(18)16-10(15-7)17-3-1-6(2-4-17)9(19)20/h5-6H,1-4H2,(H,19,20)(H,15,16,18) |
InChI 键 |
RPOFKXOJMIXZGZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C(=O)O)C2=NC(=CC(=O)N2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Tetrahydrofuran-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11807035.png)
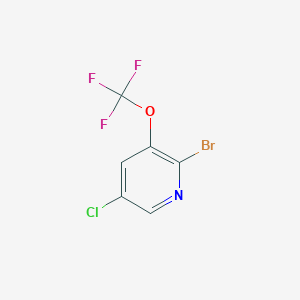
![Tert-butyl 2-methyl-3A,4,7,7A-tetrahydrooxazolo[5,4-C]pyridine-5(6H)-carboxylate](/img/structure/B11807041.png)
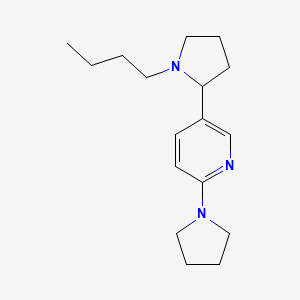
![7-(3-Chlorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B11807069.png)
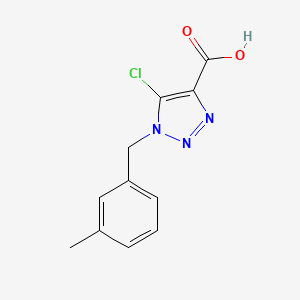
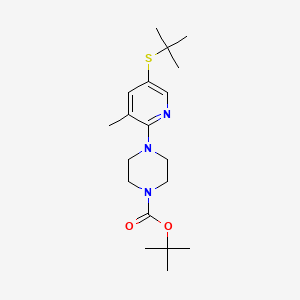
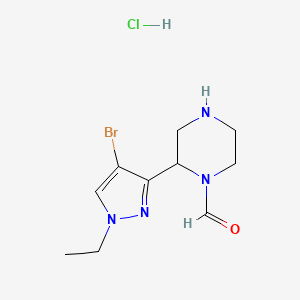
![2-Hydroxy-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11807083.png)
![N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine](/img/structure/B11807085.png)
